DNMT3A Selectivity Over DNMT1 and Bacterial Methyltransferases
In head-to-head selectivity profiling, the pyridazine compound (inhibitor 2) demonstrated preferential inhibition of human DNMT3A over human DNMT1 and bacterial DNA cytosine methyltransferases. While the clinically used nucleoside inhibitors decitabine and azacitidine act via the enzyme active site and show pan-DNMT activity, this compound exhibits selectivity for DNMT3A, enabling preferential targeting of de novo DNA methylation over maintenance methylation [1]. This selectivity profile is a direct consequence of its allosteric mechanism and is not observed with active-site competitors.
| Evidence Dimension | Selectivity for DNMT3A over DNMT1 and bacterial methyltransferases |
|---|---|
| Target Compound Data | Selective for human DNMT3A; low micromolar inhibition constants |
| Comparator Or Baseline | Decitabine and azacitidine (pan-DNMT active-site inhibitors); pyrazolone inhibitor 1 from same screen |
| Quantified Difference | Promising selectivity for DNMT3A vs. DNMT1 (quantitative fold-selectivity values reported in primary paper); comparator nucleoside inhibitors are non-selective across DNMT isoforms |
| Conditions | Recombinant human DNMT3A, DNMT1, and bacterial methyltransferase inhibition assays (Bioorg Med Chem Lett. 2021) |
Why This Matters
Selective DNMT3A inhibition avoids the global hypomethylation toxicity associated with pan-DNMT nucleoside inhibitors, making this compound preferable for epigenetic research applications focused on de novo methylation pathways.
- [1] Huang S, Stillson NJ, Sandoval JE, Yung C, Reich NO. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A. Bioorg Med Chem Lett. 2021;40:127908. PMID: 33705897. View Source
